![molecular formula C17H26N2O2 B2476027 N-isopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 2034222-98-3](/img/structure/B2476027.png)
N-isopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-isopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide” are not available, similar compounds have been synthesized using various methods . For instance, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Neuroleptic Activity and Dopamine Antagonism
N-isopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide and its derivatives have been explored for their potential neuroleptic activities, demonstrating significant effects on dopamine-mediated behaviors and receptor interactions. One compound, YM-09151-2, exhibited potent and long-lasting inhibitory effects on behaviors induced by dopamine agonists, suggesting a neuroleptic property with selective antidopaminergic activity. This compound showed a greater inhibitory effect relative to classical neuroleptics and a selective blocking action on the dopamine D1 receptor without significantly affecting the D2 receptor, indicating potential as a treatment with fewer side effects for conditions such as psychosis (Usuda et al., 2004).
Pharmacological Activity Beyond Neuroleptic Effects
The pharmacological landscape of this compound extends beyond neuroleptic effects. Studies on YM-09151-2, a structurally related compound, have shown it to significantly increase dopamine metabolites in the striatum of rats, implying its impact on dopamine metabolism and potential for treating disorders related to dopamine dysregulation. Its ability to antagonize the effects of both nonselective dopamine agonists and selective D2 dopamine receptor agonists further underscores its pharmacological versatility and potential as an antipsychotic agent (Shibanoki et al., 1989).
Gastrokinetic Activity
Research into benzamide derivatives, including compounds structurally related to this compound, has identified potential gastrokinetic activity. These studies have focused on the effects of such compounds on gastric emptying, with certain derivatives showing promise as gastrokinetic agents by enhancing the emptying of gastric contents. This suggests a potential application in treating gastrointestinal motility disorders, although the specific role of this compound in such applications remains to be fully elucidated (Kato et al., 1992).
properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)8-10-18-17(20)14-4-6-15(7-5-14)19-11-9-16(12-19)21-3/h4-7,13,16H,8-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZSIZUZEQZINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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